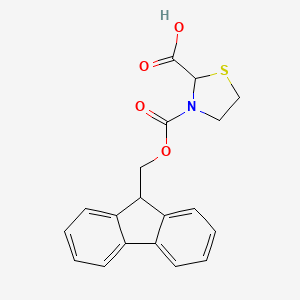

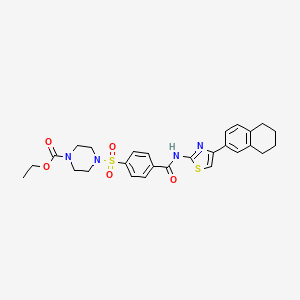

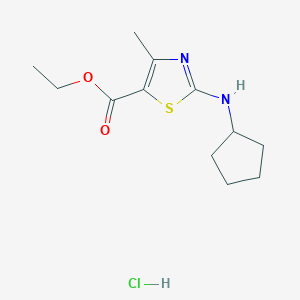

1-O-tert-butyl 3-O-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

概要

説明

科学的研究の応用

Synthesis and Characterization

Stereoselective Syntheses : Research by Boev et al. (2015) focused on synthesizing tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment. These compounds were converted into tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. This process demonstrates the compound's utility in creating stereochemically specific molecules (Boev et al., 2015).

Novel Synthesis Methods : Chen Xin-zhi (2011) developed an efficient synthesis method for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in creating protein tyrosine kinase Jak3 inhibitors. This method highlighted the compound's role in synthesizing medically relevant molecules (Chen Xin-zhi, 2011).

Thermal and X-Ray Analyses : Çolak et al. (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starting from tert-butyl 4-oxopiperidine-1-carboxylate. This study showed the compound's usefulness in creating complex molecular structures, which were analyzed using thermal and X-ray methods (Çolak et al., 2021).

Applications in Organic Chemistry

Building Blocks for Synthesis : Jasch et al. (2012) described the use of tert-butyl phenylazocarboxylates, including derivatives of 1-O-tert-butyl 3-O-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate, as versatile building blocks in synthetic organic chemistry. These compounds enable nucleophilic substitutions and radical reactions, expanding the possibilities for creating diverse organic molecules (Jasch et al., 2012).

Combinatorial Synthesis of Heterocycles : Li et al. (2013) utilized tert-butyl 2,4-dioxopiperidine-1-carboxylate in a three-component reaction to synthesize fused tetracyclic heterocycles. This indicates the compound's role in combinatorial chemistry for developing complex heterocyclic structures (Li et al., 2013).

Asymmetric Synthesis of Piperidine Derivatives : Hao et al. (2011) achieved the asymmetric synthesis of CIS-(3R,4R)-N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an important intermediate in synthesizing CP-690550, a proteinkinase inhibitor. This work highlights the compound's role in producing medically relevant asymmetric molecules (Hao et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

作用機序

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. It’s likely that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes .

Pharmacokinetics

The compound’s molecular weight (27131 g/mol) suggests that it may have favorable absorption and distribution characteristics . The compound’s stability under various conditions, as well as its metabolic and excretion pathways, remain to be determined.

Result of Action

Given the lack of information about its targets and mode of action, it’s difficult to predict the specific effects of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . For instance, the compound is recommended to be stored in a refrigerator, suggesting that it may be sensitive to temperature .

特性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5/c1-5-25-17(23)20(13-15-9-7-6-8-10-15)14-21(12-11-16(20)22)18(24)26-19(2,3)4/h6-10H,5,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXNVZIFOWTIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-tert-butyl 3-O-ethyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2742013.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2742020.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2742026.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2742027.png)

![[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride](/img/structure/B2742031.png)